molecular formula C13H18O3 B8745101 Methyl 3-tert-butyl-5-(hydroxymethyl)benzoate CAS No. 377731-30-1

Methyl 3-tert-butyl-5-(hydroxymethyl)benzoate

Cat. No. B8745101
Key on ui cas rn: 377731-30-1
M. Wt: 222.28 g/mol
InChI Key: ZMLITVZVARQSEU-UHFFFAOYSA-N
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Patent
US08110687B2

Procedure details

To a solution of 3-tert-butyl-5-(methoxycarbonyl)benzoic acid (8.66 g, 0.0293 mol) in THF (60 mL) was slowly added borane-dimethyl sulfide complex (7.8 mL, 0.088 mol) over 20 min at rt. The reaction mixture was heated at 50° C. for 2 h. An additional amount of borane-dimethyl sulfide complex (7.8 mL, 0.088 mol) was added to reaction mixture and the heat increased to 80° C. The reaction mixture was allowed to stir for an additional 2 h. Unreacted borane was quenched by the addition of MeOH. Water was added and the mixture was extracted with EtOAc. The organic solutions were combined, washed with brine, dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography and triturated to give methyl 3-tert-butyl-5-(hydroxymethyl)benzoate (3.0 g, 46%) as a white solid. LCMS ES+ 223.
Quantity
8.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[CH:13]=1)[C:8](O)=[O:9])([CH3:4])([CH3:3])[CH3:2].B>C1COCC1>[C:1]([C:5]1[CH:13]=[C:12]([CH:11]=[C:7]([CH2:8][OH:9])[CH:6]=1)[C:14]([O:16][CH3:17])=[O:15])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
8.66 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=O)O)C=C(C1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
to stir for an additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
at rt
ADDITION
Type
ADDITION
Details
An additional amount of borane-dimethyl sulfide complex (7.8 mL, 0.088 mol) was added to reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the heat increased to 80° C
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of MeOH
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
CUSTOM
Type
CUSTOM
Details
triturated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=O)OC)C=C(C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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